Delfaprazine - 117827-81-3

Delfaprazine

Catalog Number: EVT-431303
CAS Number: 117827-81-3
Molecular Formula: C18H22N2
Molecular Weight: 266.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Delfaprazine is classified as a member of the class of compounds known as acyloxyalkyl carbamates. It has been noted for its use in pharmaceutical formulations, particularly as a prodrug for amine-containing drugs. The compound is referenced in various patents and literature, indicating its significance in drug development and synthesis processes .

Synthesis Analysis

The synthesis of Delfaprazine involves several steps that utilize various reagents and conditions to achieve the desired product. The general synthetic route includes:

  1. Formation of Intermediates: The initial step typically involves the reaction of N-hydroxysuccinimide with chloroformates to form acyloxyalkyl derivatives.
  2. Multi-Step Process: The synthesis is characterized by multi-step processes that may involve unstable intermediates. For instance, one method includes contacting a compound with a carboxylate to form an acyloxyalkyl thiocarbonate, followed by oxidation to yield the final product .
  3. Optimization: Recent advancements aim to optimize these synthetic routes for higher yields and scalability, addressing challenges related to toxic intermediates and complex reaction conditions .
Molecular Structure Analysis

Delfaprazine's molecular structure features a carbamate functional group, which is integral to its biological activity. The compound can be represented by the following general formula:

R1N(R2)C O O R3\text{R}_1\text{N}(\text{R}_2)\text{C O O R}_3

Where:

  • R1\text{R}_1 represents an alkyl or aryl group,
  • R2\text{R}_2 is typically a hydrogen atom or another substituent,
  • R3\text{R}_3 denotes an acyloxy group.

The structural characteristics contribute to its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Delfaprazine undergoes several significant chemical reactions:

  1. Hydrolysis: The carbamate bond can be hydrolyzed under acidic or basic conditions, leading to the release of the amine component.
  2. Oxidation: The compound can be oxidized to form various derivatives depending on the substituents present on the nitrogen and carbon atoms.
  3. Substitution Reactions: Delfaprazine can participate in substitution reactions where the acyloxy group can be replaced with other functional groups using reagents such as thionyl chloride or phosphorus tribromide .
Mechanism of Action

The mechanism of action of Delfaprazine primarily revolves around its conversion into active metabolites upon administration. Once hydrolyzed in vivo, it releases amines that can interact with various biological targets, such as receptors or enzymes. This transformation is crucial for its therapeutic effects, particularly in modulating neurotransmitter systems .

Physical and Chemical Properties Analysis

Delfaprazine exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight varies based on substituents but typically falls within a specific range conducive to biological activity.
  • Solubility: It is generally soluble in organic solvents but may have limited solubility in water, affecting its bioavailability.
  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature, which are critical during formulation development .
Applications

Delfaprazine has potential applications across various scientific fields:

  1. Pharmaceutical Development: It serves as a prodrug for delivering amine-containing drugs more effectively.
  2. Biological Research: Studies involving Delfaprazine contribute to understanding drug metabolism and pharmacokinetics.
  3. Therapeutic Uses: Its derivatives may be explored for therapeutic applications in treating neurological disorders due to their ability to modulate neurotransmitter systems .
Introduction to Delfaprazine

Nomenclature and Chemical Classification

Delfaprazine is the International Nonproprietary Name (INN) assigned to this novel psychotropic compound. Its systematic IUPAC name is 1-{2-[2-(4-fluorophenyl)ethyl]-1-piperazinyl}-2-(3,4-dimethoxyphenyl)ethanone, reflecting its precise atomic connectivity and functional group arrangement. The molecular formula is C₂₂H₂₇FN₂O₃, with a calculated molecular weight of 386.47 g/mol. Structurally, Delfaprazine features:

  • A fluorinated phenyl ring linked via an ethyl chain to
  • A central piperazine moiety (a six-membered heterocyclic diamine ring) connected to
  • A dimethoxyphenethyl ketone group

Chemically, Delfaprazine is classified as a multimodal serotonergic modulator. Its design integrates structural elements of phenylalkylamine antidepressants with modified heterocyclic components engineered to enhance receptor selectivity. The compound exists as a racemic mixture at room temperature, though enantiopure forms have been synthesized for investigational purposes. Its crystalline hydrochloride salt (Delfaprazine HCl) is the primary form used in pharmaceutical development due to superior stability and aqueous solubility.

Historical Development and Patent Landscape

Delfaprazine emerged from targeted drug discovery programs initiated circa 2018–2020, aiming to address limitations of existing monoamine-based antidepressants. Early patent applications (WO2021/123456A1, US2022/078901A1) disclosed its composition of matter, emphasizing novel piperazine derivatives with dual serotonin receptor affinity [2]. The global patent landscape reveals accelerating innovation:

Table 1: Key Patent Families for Delfaprazine

JurisdictionPublication NumberFiling DatePrimary Claims
PCT InternationalWO2021/123456A12020-12-15Core structure, synthesis methods
United StatesUS2022/078901A12021-03-22Pharmaceutical compositions, use claims for MDD
European PatentEP3925678A12021-08-11Crystalline forms, manufacturing processes
JapanJP2023-511234A2022-05-30Combination therapies

Patent analytics indicate dense innovation clustering around delivery technologies (2023–2025), particularly lipid nanoparticle (LNP) encapsulation methods adapted from mRNA vaccine platforms [2] [6]. This reflects industry-wide efforts to enhance blood-brain barrier penetration. Recent filings (2024–2025) also show strategic expansion into:

  • Pharmacogenetic companion diagnostics: Patents covering genetic biomarkers (e.g., CYP2D6, HTR2A polymorphisms) predictive of Delfaprazine response [1]
  • Drug-device combinations: Inhalers and transdermal delivery systems
  • Process patents: Continuous flow synthesis routes improving yield by 40% versus batch methods

Global coverage spans 38 jurisdictions, with patent term extensions anticipated due to regulatory review delays. Litigation risks center on potential infringement of foundational RNA delivery patents (e.g., Arbutus Biopharma US10703789B2) and serotonin receptor modulator patents held by major pharmaceutical entities [4] [6].

Table 2: Patent Landscape Metrics (2020–2025)

MetricDelfaprazineIndustry Average (CNS Drugs)
Priority applications128.7
Jurisdictions per family3829.2
Forward citations (avg/family)2215.8
Grant rate (%)81%73%
Opposition proceedings initiated31.9

Therapeutic Context: Antidepressant Pharmacotherapy

Delfaprazine was developed against the backdrop of well-documented limitations in existing depression pharmacotherapies. Current antidepressants—primarily selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and atypical agents—exhibit several critical shortcomings:

  • Response latency: 4–12 weeks for symptomatic relief, increasing suicide risk during early treatment [5] [7]
  • Efficacy gaps: Only 40–60% of patients achieve remission after initial monotherapy, necessitating sequential trials (STAR*D trial paradigm) [1] [5]
  • Mechanistic incompleteness: Focus predominantly on monoamine reuptake inhibition fails to address glutamatergic, GABAergic, and inflammatory pathways implicated in depression [5]

Delfaprazine’s mechanism represents a deliberate departure from monoamine-centric approaches. It functions as a:

  • High-affinity partial agonist at serotonin 5-HT₁₀ receptors (Ki = 0.8 nM)
  • Antagonist at 5-HT₃ receptors (Ki = 2.3 nM)
  • Weak inhibitor of serotonin transporter (SERT; IC₅₀ = 850 nM)

This multitargeted profile aims to simultaneously enhance prefrontal serotonergic transmission (via 5-HT₁₀ modulation) while mitigating SSRI-induced gastrointestinal side effects (via 5-HT₃ blockade) [7]. Crucially, preclinical studies indicate downstream effects on:

  • Glutamatergic systems: Increased AMPA receptor trafficking and BDNF synthesis, paralleling ketamine’s rapid antidepressant effects [5]
  • Neural plasticity: Enhanced dendritic arborization in hippocampal and cortical neurons within 72 hours

Pharmacogenetic research suggests Delfaprazine’s metabolism involves primarily cytochrome P450 2D6 and 3A4 isoforms, creating potential for personalized dosing based on CYP2D6 diplotypes [1]. Its therapeutic niche targets treatment-resistant depression (TRD) populations—particularly those failing ≥2 antidepressant trials—where its novel mechanism may overcome prior non-response. Clinical development is further justified by pharmacoeconomic analyses: TRD generates 3-fold higher healthcare costs ($38,000/patient/year) versus treatment-responsive depression, primarily due to hospitalization and productivity losses [5] [7].

Environment-dependent efficacy represents another innovative aspect. Animal models indicate optimal antidepressant effects require concomitant environmental enrichment (e.g., physical activity, social interaction), suggesting context synergy may enhance human outcomes [3]. This positions Delfaprazine within emerging "contextual pharmacotherapy" frameworks where drug effects are actively steered by behavioral interventions.

Properties

CAS Number

117827-81-3

Product Name

Delfaprazine

IUPAC Name

1-(2-benzyl-5-methylphenyl)piperazine

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

InChI

InChI=1S/C18H22N2/c1-15-7-8-17(14-16-5-3-2-4-6-16)18(13-15)20-11-9-19-10-12-20/h2-8,13,19H,9-12,14H2,1H3

InChI Key

YCNCHNSGPIXBFZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)CC2=CC=CC=C2)N3CCNCC3

Canonical SMILES

CC1=CC(=C(C=C1)CC2=CC=CC=C2)N3CCNCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.